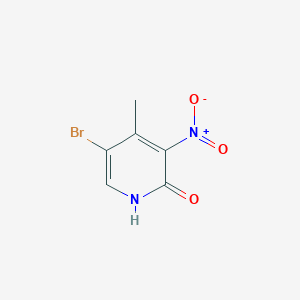

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one

描述

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds have been used as reagents in the synthetic preparation of azaindole hydroxamic acid, which are potent inhibitors of hiv-1 integrase .

Mode of Action

It’s known that nitropyridines can undergo reactions to form oximes and hydrazones . In these reactions, nitrogen acts as a nucleophile, reacting with the partially positive carbon in an essentially irreversible process to form the oxime .

Biochemical Pathways

It’s worth noting that the compound could potentially affect the pathways related to hiv-1 integrase, given its use in the synthesis of inhibitors for this enzyme .

Result of Action

Given its potential role in the synthesis of hiv-1 integrase inhibitors, it could potentially contribute to the inhibition of this enzyme, thereby interfering with the replication of the hiv-1 virus .

生物活性

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine, a methyl group, and a nitro group, which are critical for its biological activity. The presence of these functional groups influences the compound's lipophilicity, membrane permeability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atom may facilitate binding through halogen bonding. The compound has been shown to modulate the activity of certain biological targets, making it a potential candidate for drug development.

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain substituted derivatives can inhibit cell proliferation with IC50 values ranging from 1.45 to 4.25 μM across different cancer types .

Selectivity in Cancer Treatment

A notable aspect of this compound is its selectivity towards cancer cells over normal cells. In vitro studies showed that at higher concentrations (100 µM), some derivatives negatively impacted the viability of normal peripheral blood mononuclear cells (PBMC), while at lower concentrations (10 µM), they exhibited minimal effects, indicating a therapeutic window .

Case Studies and Experimental Findings

Case Study 1: Inhibition of Cancer Cell Lines

In a study evaluating the effects of this compound on cancer cell lines such as HEp-2 and NCI-H460, researchers observed a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting a mechanism that may induce apoptosis through cell cycle arrest .

Case Study 2: Receptor Modulation

Another study focused on the compound's interaction with cannabinoid receptors (CB2R). The results indicated that certain derivatives displayed selective binding and modulation capabilities at CB2R without significantly affecting CB1R, highlighting their potential as therapeutic agents for conditions like inflammation and pain management .

Data Tables

| Activity | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Antiproliferative | HEp-2 | 3.45 | Higher toxicity in PBMC at 100 µM |

| Antiproliferative | NCI-H460 | 2.80 | Minimal effect at 10 µM |

| Receptor Binding | CHO-hCB2R | Not specified | Selective for CB2R over CB1R |

科学研究应用

Medicinal Chemistry

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is primarily recognized for its role as an intermediate in the synthesis of various bioactive compounds, particularly those targeting protein kinases. Protein kinases are crucial in regulating cellular functions and are implicated in numerous diseases, including cancer.

1.1. Synthesis of Protein Kinase Inhibitors

Recent studies have highlighted the compound's utility in developing selective protein kinase inhibitors. For instance, it serves as a key intermediate in synthesizing a specific cyclin-dependent kinase (CDK) inhibitor, which shows promise in modulating cell cycle control and inhibiting tumor growth . The synthesis involves stereoselective methods that enhance the yield and purity of the final products, making it suitable for clinical applications .

Structure-Activity Relationship Studies

The compound is also used in structure-activity relationship (SAR) studies to explore modifications that enhance biological activity. Researchers have investigated derivatives of this compound to identify compounds with improved binding affinity to specific receptors, such as the cannabinoid receptor type 2 (CB2R). These studies aim to develop positive allosteric modulators that can enhance receptor signaling without directly activating the receptor .

Synthetic Methodologies

The compound has been synthesized using various methodologies, which include:

- Conventional Organic Synthesis : Utilizing standard techniques such as nucleophilic substitution and electrophilic aromatic substitution to introduce bromine and nitro groups.

- Advanced Synthetic Routes : Novel synthetic pathways have been developed to improve efficiency and scalability for industrial applications. These methods focus on minimizing waste and enhancing reaction yields .

Potential Therapeutic Applications

This compound's derivatives have shown potential in treating various conditions:

4.1. Cancer Therapy

As discussed earlier, its role in synthesizing CDK inhibitors positions it as a candidate for cancer therapy, targeting pathways involved in tumor progression .

4.2. Neurological Disorders

Preliminary research indicates that derivatives may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders by modulating receptor activity .

Case Studies and Research Findings

Several case studies have documented the effectiveness of compounds derived from this compound:

属性

IUPAC Name |

5-bromo-4-methyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPNHVCGSASGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617174 | |

| Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228410-90-0 | |

| Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。